molecular formula C₁₉H₂₆Br₂N₂O₇ B1147708 Ambroxol O-glucuronide CAS No. 1241045-91-9

Ambroxol O-glucuronide

Número de catálogo: B1147708
Número CAS: 1241045-91-9
Peso molecular: 554.23
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ambroxol is primarily known for its mucolytic properties, which facilitate mucus clearance in respiratory diseases. However, its metabolite, ambroxol O-glucuronide, has been identified as having additional pharmacological benefits:

  • Chaperone Activity : this compound enhances the activity of glucocerebrosidase (GCase), an enzyme deficient in Gaucher disease and linked to Parkinson's disease. This chaperone effect helps in proper protein folding and trafficking within cells, potentially mitigating symptoms associated with these diseases .
  • Neuroprotective Effects : Recent studies suggest that this compound may play a role in neuroprotection by modulating α-synuclein levels, a protein implicated in neurodegeneration .

Gaucher Disease

Ambroxol has been investigated as a treatment for Gaucher disease due to its ability to enhance GCase activity:

  • Clinical Trials : Several clinical trials have demonstrated increased GCase activity in patients treated with ambroxol. For instance, a study involving patients with neuronopathic Gaucher disease reported significant improvements in enzyme activity and clinical symptoms after prolonged ambroxol treatment .
  • Safety Profile : Ambroxol is generally well-tolerated, with adverse effects being minimal even at high doses (up to 1.3 g/day) over extended periods .

Parkinson's Disease

Ambroxol's potential as a disease-modifying agent in Parkinson's disease has been explored:

  • AMBITIOUS Trial : This ongoing trial aims to assess the impact of ambroxol on cognitive decline in patients with GBA-associated Parkinson's disease. Preliminary findings suggest that ambroxol may slow the progression of cognitive impairment by enhancing GCase levels in the central nervous system .
  • Mechanisms of Action : The drug's ability to penetrate the blood-brain barrier allows it to exert effects directly within the central nervous system, making it a promising candidate for neurodegenerative disorders .

Amyotrophic Lateral Sclerosis (ALS)

Ambroxol is being repurposed for ALS treatment due to its effects on lipid metabolism:

  • AMBALS Study : This Phase 2 study investigates whether high-dose ambroxol can slow disease progression in newly diagnosed ALS patients. The study will assess various biomarkers and clinical outcomes over a 32-week period .
  • Lipid Metabolism Restoration : Research indicates that ambroxol may restore lipid metabolism functions that are disrupted in ALS patients, potentially influencing disease progression positively .

Data Tables

ApplicationDisease TypeMechanism of ActionClinical Evidence
Gaucher DiseaseLysosomal Storage DisorderEnhances GCase activityIncreased enzyme activity; improved clinical symptoms
Parkinson's DiseaseNeurodegenerative DisorderModulates α-synuclein levels; enhances GCase activityOngoing AMBITIOUS trial; preliminary positive outcomes
Amyotrophic Lateral SclerosisMotor Neuron DiseaseRestores lipid metabolismAMBALS study assessing efficacy and safety

Case Study 1: Gaucher Disease Treatment

A cohort study involving five patients with neuronopathic Gaucher disease treated with ambroxol showed increased GCase activity in lymphocytes and significant clinical improvements over 48 months. The concentration of ambroxol in cerebrospinal fluid was found to be approximately 10%-20% of that in serum, indicating effective CNS penetration .

Case Study 2: Parkinson's Disease Cognitive Decline

In a pilot study assessing ambroxol's effects on cognitive decline among GBA-PD patients, participants exhibited reduced rates of cognitive dysfunction after 12 months of treatment. The study utilized functional MRI and cerebrospinal fluid markers to evaluate neuronal activity changes alongside clinical assessments .

Propiedades

Número CAS

1241045-91-9

Fórmula molecular

C₁₉H₂₆Br₂N₂O₇

Peso molecular

554.23

Sinónimos

trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.